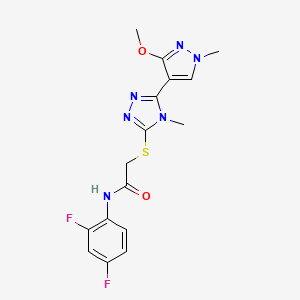
N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a structurally complex molecule that may be related to various derivatives synthesized for different applications, including materials science and medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, similar compounds with dihydropyridine and carboxamide groups have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For instance, the synthesis of aromatic polyamides with ether and fluorenylidene groups involved direct polycondensation of a diacid with aromatic diamines . Similarly, the synthesis of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives was achieved through various substitutions and confirmed by spectral and elemental analyses . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as crystallography and NMR spectroscopy. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined through slow evaporation of an acetone solution, revealing hydrogen bonds forming infinite chains . This information is valuable for understanding the molecular conformation and potential intermolecular interactions of the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their potential biological activity. For instance, N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives were docked against fibroblast growth factor 1 to assess their potential as cancer therapeutics . Additionally, modifications to the pyridine moiety in related molecules have been investigated to enhance their analgesic properties . These studies provide insights into the types of chemical reactions and modifications that could be applied to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been extensively studied. Aromatic polyamides containing ether and fluorenylidene groups exhibited high solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 200 to 303°C . The solubility and thermal properties are crucial for applications in materials science. In medicinal chemistry, the pharmacokinetic properties and biological activities, such as antimicrobial activity, are of interest, as seen in the study of semicarbazone derivatives .
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-7-3-13(4-8-15)12-24-11-1-2-17(20(24)27)19(26)23-16-9-5-14(6-10-16)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQJDXUZQSBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)
![9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020025.png)

![N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)




![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)
![4-[1-[2-(5-Fluoro-1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B3020045.png)